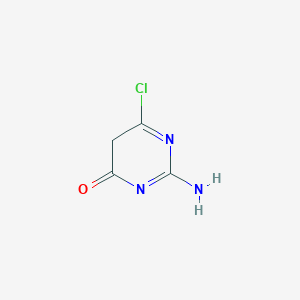
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been found to have potential applications in various fields of scientific research. In medicine, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been studied for its anti-inflammatory and analgesic properties. It has also been investigated as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. In agriculture, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been tested as a herbicide and insecticide. In material science, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been used as a building block for the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been found to inhibit the activity of COX enzymes, leading to a decrease in the production of prostaglandins. Physiologically, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been shown to reduce inflammation and pain in animal models. In cancer cells, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been found to induce apoptosis and inhibit cell growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. One direction is the further investigation of its potential applications in medicine, particularly as a treatment for cancer. Another direction is the development of new materials using N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide as a building block. Additionally, the optimization of the synthesis method to improve the yield and purity of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide could lead to more efficient production of the compound for future research.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide involves the reaction of 2-bromophenylamine with 2-nitrophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide.
properties
IUPAC Name |
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-10-5-1-2-6-11(10)16-14(18)9-21-13-8-4-3-7-12(13)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLMAWJUAAOAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)

![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)

![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)


![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)





![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)